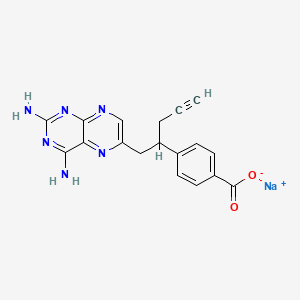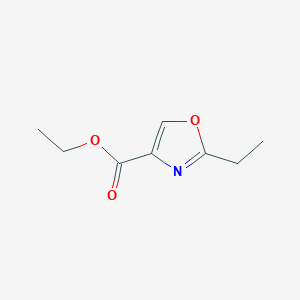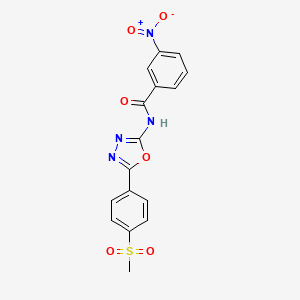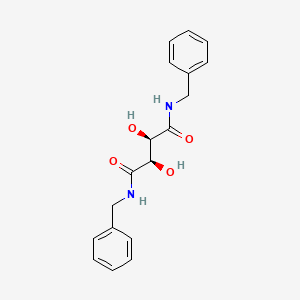
Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate is a chemical compound with the CAS Number: 1445586-50-4 . It has a molecular weight of 370.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4- (1- (2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate . The InChI code for this compound is 1S/C18H16N6O2.Na/c1-2-3-12 (10-4-6-11 (7-5-10)17 (25)26)8-13-9-21-16-14 (22-13)15 (19)23-18 (20)24-16;/h1,4-7,9,12H,3,8H2, (H,25,26) (H4,19,20,21,23,24);/q;+1/p-1 .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
- The compound sodium 2-[6-amino-2,4(3H,5H)-dioxopyrimidin-5-ylazo]benzoate heptahydrate exhibits interesting structural properties due to its monovalent anion with charged carboxylate and uracil groups and a protonated azo group. This composition contributes to the planarity of the anion, which is crucial for its potential applications in various scientific fields (R. Kivekäs et al., 1995).
Coordination Chemistry
- In the realm of coordination chemistry, sodium 4-([4-[N,N-bis(2-hydroxyethyl)amino]phenyl]diazenyl)benzoate demonstrates how sodium ions can be coordinated in a crystal structure. Such coordination is achieved through O atoms of water molecules and hydroxy groups of the chromophore, indicating the potential for developing complex coordination compounds (R. Centore & A. Tuzi, 2001).
Corrosion Inhibition
- Schiff base derivatives like sodium (E)-4-(nitrobenzylideneamino)-benzoate have been explored for their role as corrosion inhibitors. These compounds can significantly alter the pitting potential of metals like stainless steel, indicating their utility in materials science and engineering (M. Talebian et al., 2019).
Magnetic Properties
- The study of novel undecametallic iron(III) clusters, involving compounds like sodium benzoate, has revealed interesting magnetic properties. These clusters exhibit an S = (11)/(2) spin ground state, which is significant in the field of magnetism and material science (L. Jones et al., 2003).
Hydrogen Bonding in Coordination Polymers
- Sodium (E,Z)-2-[2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl]benzenesulfonate, a compound similar in function, demonstrates the intricate interplay of intra- and intermolecular hydrogen bonding in coordination polymers. Such studies are crucial for understanding molecular interactions in various applications, including drug design (K. Mahmudov et al., 2014).
Electrochemical Properties
- The electrochemical properties of sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate, a representative azolidone, have been studied in detail, revealing information about its reduction processes and potential applications in electrochemistry (O. Tymoshuk et al., 2018).
Bioactivity and Pharmacology
- The bioactivity of derivatives of 2,4-diaminopteridin, such as triazenyl-substituted pyrimethamine, has been explored. These compounds exhibit selective activity against certain enzymes, highlighting their potential in pharmacological research (M. Stevens et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2.Na/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWNOOJPMFCFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N6NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)

![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)


![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)

![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)


